1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a chloropropyl group is introduced to a benzene ring substituted with difluoromethoxy and trifluoromethoxy groups. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the conversion of functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethoxy can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene
- N-(3-Chloropropyl)-3-(difluoromethoxy)benzamide
- 1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloropropyl, difluoromethoxy, and trifluoromethoxy groups makes it a valuable compound for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H10ClF5O2 |
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Molecular Weight |
304.64 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
HORWLKGUOJHAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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